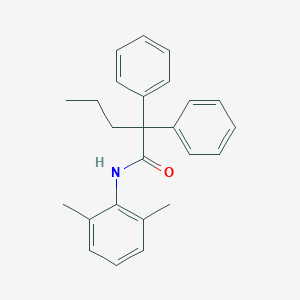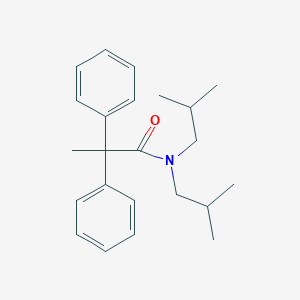![molecular formula C17H12ClFN4OS B286664 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286664.png)
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CFT or WIN 35,428, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CFT belongs to the class of compounds known as dopamine reuptake inhibitors, which are known to play a crucial role in the regulation of mood, motivation, and reward.
Mechanism of Action
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This results in an increase in the extracellular concentration of dopamine, leading to enhanced dopamine signaling in the brain.
Biochemical and Physiological Effects:
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, enhanced reward sensitivity, and decreased anxiety-like behavior. It has also been shown to have potential therapeutic applications in the treatment of conditions such as depression, addiction, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high selectivity for the dopamine transporter, its ability to enhance dopamine signaling in the brain, and its potential therapeutic applications. However, some limitations of using 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are a number of potential future directions for research on 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including further exploration of its therapeutic applications in the treatment of depression, addiction, and Parkinson's disease. Additionally, there is a need for further research on the potential toxicity of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and the development of safer and more effective dopamine reuptake inhibitors. Finally, there is a need for more research on the mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methoxyphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The resulting intermediate is then reacted with 3-amino-5-methylisoxazole in the presence of sodium hydride and DMF, followed by the addition of sulfur and sodium hydroxide to yield the final product.
Scientific Research Applications
6-(2-Chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward.
properties
Molecular Formula |
C17H12ClFN4OS |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12ClFN4OS/c1-24-11-7-5-10(6-8-11)16-20-21-17-23(16)22-15(25-17)9-12-13(18)3-2-4-14(12)19/h2-8H,9H2,1H3 |
InChI Key |
NJARTZTZOOFRLU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
![2-[4-(3-Fluorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B286586.png)

![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[biphenyl-4-yl(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286592.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)




![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]propanamide](/img/structure/B286603.png)
